

An In-depth Technical Guide to 2-Cyclohexylbenzoic Acid for Advanced Research

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Compound of Interest

Compound Name: 2-cyclohexylbenzoic Acid

Cat. No.: B181603

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Abstract

This technical guide provides a comprehensive overview of **2-cyclohexylbenzoic acid** (CAS No. 97023-48-8), a key chemical intermediate for professionals in pharmaceutical research and organic synthesis. This document moves beyond a simple recitation of properties to offer an in-depth analysis of the compound's synthesis, structural characterization, unique reactivity, and potential applications in drug discovery. By elucidating the causal relationships behind its chemical behavior and providing validated experimental frameworks, this guide serves as an essential resource for researchers aiming to leverage this molecule in their work. We will explore its synthesis via modern cross-coupling techniques, delve into its detailed spectroscopic signature, and discuss its potential as a modulator of key inflammatory pathways.

Introduction: Unveiling a Versatile Scaffold

2-Cyclohexylbenzoic acid is an aromatic carboxylic acid distinguished by the presence of a cyclohexyl group at the ortho-position to the carboxyl functionality.^{[1][2]} This seemingly simple structural modification imparts a unique set of steric and electronic properties that make it a valuable building block in the synthesis of complex organic molecules and pharmacologically active agents.^[2] Its molecular formula is C₁₃H₁₆O₂, corresponding to a molecular weight of 204.26 g/mol .^{[3][4]}

The non-coplanar arrangement of the bulky cyclohexyl group with the benzene ring influences the acidity and reactivity of the carboxylic acid, a phenomenon known as the "ortho effect."^{[1][5]} This guide will dissect these properties, providing scientists with the foundational knowledge required to strategically incorporate this moiety into their synthetic designs. Furthermore, preliminary data suggests its potential role as an inhibitor of key enzymes in the inflammatory cascade, such as phospholipase A2 (PLA2) and cyclooxygenase (COX), making it a compound of significant interest for drug development professionals.^{[6][7]}

This document will serve as a senior-level guide, focusing not just on protocols, but on the scientific rationale that underpins them, ensuring that researchers can adapt and troubleshoot effectively in a real-world laboratory setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the bedrock of sound experimental design.

Physicochemical Properties

The key physical and chemical properties of **2-cyclohexylbenzoic acid** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source(s)
CAS Number	97023-48-8	[1]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[3] [4]
Molecular Weight	204.26 g/mol	[3]
Appearance	White crystals or crystalline powder	[8]
Melting Point	103-105 °C	[9]
Boiling Point	332.4 °C at 760 mmHg (Predicted)	[9]
Solubility	Slightly soluble in water; Soluble in organic solvents (methanol, ethanol, DMSO, chloroform)	[2]
pKa	Increased acidity relative to benzoic acid due to the ortho effect	[3] [5]
LogP	3.43 (Predicted)	[9]

Safety and Handling

As with any laboratory chemical, proper handling of **2-cyclohexylbenzoic acid** is paramount to ensure personnel safety. The compound is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[10\]](#)
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[\[11\]](#)

- First Aid:
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
 - Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) from your supplier before commencing work.

Synthesis of 2-Cyclohexylbenzoic Acid: A Tale of Two Strategies

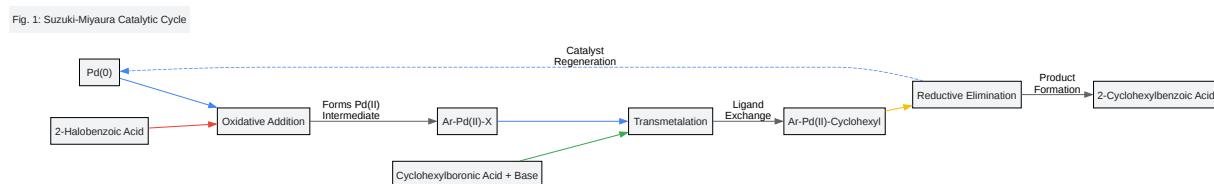
The synthesis of **2-cyclohexylbenzoic acid** is not commonly detailed in introductory texts, yet it provides an excellent case study in modern synthetic methodology. The primary challenge lies in the formation of the carbon-carbon bond between the aromatic ring and the cyclohexyl moiety at the sterically hindered ortho position. Two robust and widely applicable strategies are presented here: the Suzuki-Miyaura cross-coupling and a Grignard-based approach.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[\[12\]](#)[\[13\]](#) For this target, the reaction couples an ortho-halobenzoic acid with a cyclohexylboronic acid derivative.

The choice of this method is predicated on its reliability for constructing biaryl and alkyl-aryl systems. The catalytic cycle, illustrated below, involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid, forming a Pd(II) intermediate.[8] The steric hindrance of the ortho-carboxyl group can make this step challenging, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[5]
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[12]
- Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]



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Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

This protocol is designed to be self-validating by including troubleshooting strategies for common issues encountered with sterically hindered substrates.

Materials:

- 2-Bromobenzoic acid (1.0 eq.)
- Cyclohexylboronic acid (1.5 eq.)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq., 2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)
- Potassium phosphate (K_3PO_4), anhydrous (3.0 eq.)
- 1,4-Dioxane, anhydrous
- Water, degassed

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromobenzoic acid, cyclohexylboronic acid, K_3PO_4 , $\text{Pd}(\text{OAc})_2$, and SPhos.
- Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: Oxygen can oxidize the $\text{Pd}(0)$ catalyst, leading to deactivation and the formation of palladium black.^[5]
- Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v ratio) via syringe. The biphasic system is often beneficial for this reaction.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Causality: Elevated temperature is required to overcome the activation energy for oxidative addition with the sterically hindered substrate.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzoic acid is consumed.
- Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Add water and transfer to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, rendering the product soluble in the organic layer. d. Separate the layers and extract the aqueous phase twice more with ethyl acetate. e.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure **2-cyclohexylbenzoic acid**.

Troubleshooting:

- Low Reactivity: If the reaction stalls, consider a more electron-rich ligand like RuPhos or a different palladium source such as $\text{Pd}_2(\text{dba})_3$.^[5]
- Protodehalogenation: If significant formation of benzoic acid is observed (loss of bromine), ensure all reagents and solvents are strictly anhydrous. Using cesium carbonate (Cs_2CO_3) as the base can sometimes mitigate this side reaction.^[5]

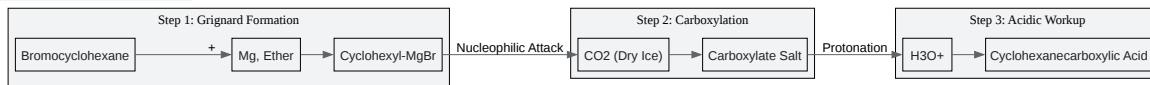
Strategy 2: Grignard Reagent Carboxylation

An alternative, classic approach involves the formation of a Grignard reagent from a cyclohexyl halide, followed by reaction with carbon dioxide.

This method leverages the powerful nucleophilicity of Grignard reagents. The process is a two-step sequence:

- Grignard Formation: Magnesium metal reacts with an organohalide (e.g., bromocyclohexane) in an ether solvent to form the organomagnesium compound. This step inverts the polarity of the carbon atom, making it strongly nucleophilic.^[11]
- Carboxylation: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (used in solid form as dry ice). This forms a magnesium carboxylate salt.^[7]
- Acidic Workup: Subsequent addition of aqueous acid protonates the carboxylate to yield the final carboxylic acid product.

Fig. 2: Grignard Carboxylation Workflow

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Caption: Fig. 2: Grignard Carboxylation Workflow

Note: The diagram above illustrates the synthesis of cyclohexanecarboxylic acid. To obtain **2-cyclohexylbenzoic acid** via this general strategy, one would typically start with 2-bromophenylmagnesium bromide and react it with a cyclohexyl electrophile, or alternatively, perform a Grignard reaction on a precursor like 2-cyclohexylbromobenzene followed by carboxylation. A more direct, though potentially lower-yielding, route would be the reaction of phenylmagnesium bromide with 2-cyclohexylcyclohexanone followed by subsequent aromatization and oxidation steps, though this is a more complex synthetic sequence. For the purposes of this guide, the Suzuki coupling is the more direct and recommended route.

Structural Elucidation and Spectroscopic Analysis

Unambiguous characterization of the synthesized product is critical for ensuring its purity and confirming its identity. The following section details the expected spectroscopic data for **2-cyclohexylbenzoic acid**, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

- ^1H NMR Spectroscopy (Predicted, 400 MHz, CDCl_3):

- ~11-12 ppm (singlet, broad, 1H): This highly deshielded, broad signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
- ~7.9-8.1 ppm (doublet, 1H): Aromatic proton ortho to the carboxyl group.
- ~7.2-7.6 ppm (multiplet, 3H): Remaining aromatic protons. The ortho-substitution pattern leads to a complex splitting pattern.
- ~3.0-3.5 ppm (multiplet, 1H): The methine proton (-CH) on the cyclohexyl ring directly attached to the benzene ring. It is deshielded due to its proximity to the aromatic system.
- ~1.2-2.0 ppm (multiplet, 10H): The remaining ten aliphatic protons of the cyclohexyl ring, appearing as a complex series of overlapping signals.[14]

- ^{13}C NMR Spectroscopy (Predicted, 100 MHz, CDCl_3):
 - ~170-175 ppm: The carbonyl carbon of the carboxylic acid group.[15]
 - ~145-150 ppm: The aromatic carbon directly attached to the cyclohexyl group (C2).
 - ~130-135 ppm: The aromatic carbon directly attached to the carboxyl group (C1).
 - ~125-132 ppm: The four remaining aromatic CH carbons.
 - ~40-45 ppm: The methine carbon of the cyclohexyl ring attached to the aromatic ring.
 - ~25-35 ppm: The remaining five aliphatic CH_2 carbons of the cyclohexyl ring.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Characteristic Absorptions (KBr pellet or thin film):
 - ~2500-3300 cm^{-1} (very broad, strong): O-H stretch of the carboxylic acid, which is significantly broadened due to strong hydrogen bonding in the dimeric form.[11]
 - ~2850-2930 cm^{-1} (strong): C-H stretching vibrations of the cyclohexyl group.

- $\sim 1680\text{-}1710\text{ cm}^{-1}$ (very strong, sharp): C=O (carbonyl) stretch of the aromatic carboxylic acid. Conjugation with the benzene ring lowers this frequency compared to an aliphatic carboxylic acid.[11]
- $\sim 1450\text{-}1600\text{ cm}^{-1}$ (medium): C=C stretching vibrations within the aromatic ring.
- $\sim 1210\text{-}1320\text{ cm}^{-1}$ (strong): C-O stretching vibration of the carboxylic acid.
- $\sim 900\text{-}960\text{ cm}^{-1}$ (broad, medium): Out-of-plane O-H bend, another characteristic feature of a dimeric carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Electron Ionization (EI-MS):

- Molecular Ion (M^+): A peak at $m/z = 204$, corresponding to the molecular weight of the compound.
- Key Fragments:
 - $m/z = 187$: Loss of a hydroxyl radical (-OH, M-17).
 - $m/z = 159$: Loss of a carboxyl group (-COOH, M-45).
 - $m/z = 121$: A common fragment for alkyl-substituted benzoic acids.
 - $m/z = 122$: Resulting from a McLafferty-type rearrangement involving the transfer of a hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by the elimination of cyclohexene (C_6H_{10} , 82 Da). This is a characteristic fragmentation for ortho-alkyl benzoic acids.[1]

Reactivity and the Ortho Effect

The cyclohexyl group at the C2 position exerts a significant steric influence, which is the primary driver of the ortho effect in this molecule. This effect has profound consequences for

the acidity and reactivity of the carboxyl group.

- Increased Acidity: The bulky cyclohexyl group forces the -COOH group to twist out of the plane of the benzene ring.^[5] This steric hindrance inhibits resonance between the carbonyl group and the aromatic π -system. As a result, the carboxylate anion formed upon deprotonation is stabilized because the destabilizing resonance donation from the ring is minimized. Consequently, **2-cyclohexylbenzoic acid** is a stronger acid than both benzoic acid and its meta/para isomers.^[1]

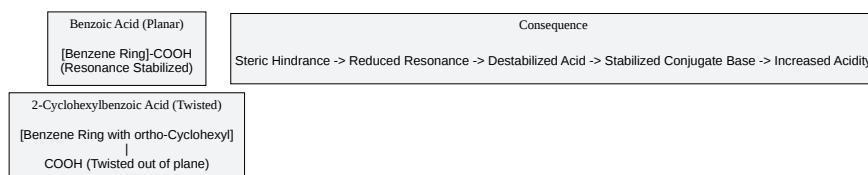


Fig. 3: The Ortho Effect in 2-Cyclohexylbenzoic Acid

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Caption: Fig. 3: The Ortho Effect in **2-Cyclohexylbenzoic Acid**

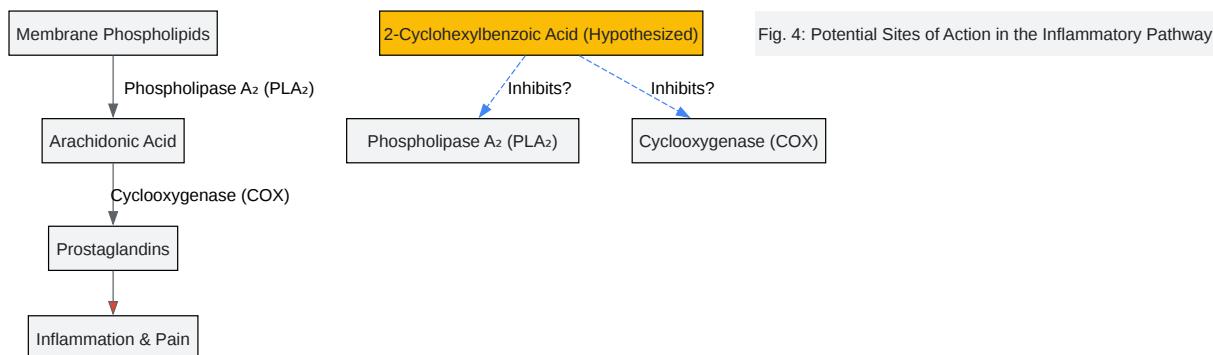
- Implications for Reactivity: The steric hindrance also affects reactions involving the carboxyl group, such as esterification. These reactions may require more forcing conditions (higher temperatures, longer reaction times, or more potent catalysts) compared to unhindered benzoic acids.

Potential Applications in Drug Discovery: An Anti-Inflammatory Scaffold

While **2-cyclohexylbenzoic acid** is primarily utilized as a synthetic intermediate, its structural motifs are relevant to the design of anti-inflammatory agents. The rationale for this interest lies in the arachidonic acid cascade, a central pathway in inflammation.

The Arachidonic Acid Cascade

Inflammatory responses are often mediated by prostaglandins and leukotrienes. The production of these signaling molecules begins with the release of arachidonic acid from cell membranes, a reaction catalyzed by phospholipase A₂ (PLA₂).^[7] Once released, arachidonic acid is converted into prostaglandins by cyclooxygenase (COX) enzymes (COX-1 and COX-2).



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Caption: Fig. 4: Potential Sites of Action in the Inflammatory Pathway

Rationale for Inhibition

- PLA₂ Inhibition: Some commercial descriptions suggest that **2-cyclohexylbenzoic acid** may act as a PLA₂ inhibitor.^[6] By blocking this initial, rate-limiting step, the entire downstream production of inflammatory mediators could be halted. This represents a powerful, upstream therapeutic strategy.^[7]
- COX Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Benzoic acid derivatives are a known class of compounds that have been

investigated as COX inhibitors. The specific structure of **2-cyclohexylbenzoic acid** could allow it to fit into the active site of COX-1 or COX-2, preventing the conversion of arachidonic acid to prostaglandins.

The presence of both a lipophilic cyclohexyl group and an acidic carboxylate function provides a pharmacophore that is common to many enzyme inhibitors in this pathway. Therefore, **2-cyclohexylbenzoic acid** and its derivatives represent a promising scaffold for the development of novel anti-inflammatory drugs. Further research, including in vitro enzyme assays and cell-based studies, is required to validate these hypotheses and determine the potency and selectivity of its inhibitory activity.

Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the purity analysis and quantification of **2-cyclohexylbenzoic acid**.

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric or formic acid) (Solvent A) and acetonitrile (Solvent B).
- Gradient Program (Illustrative):
 - Start at 70% A / 30% B.
 - Linearly increase to 10% A / 90% B over 15 minutes.
 - Hold for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength of approximately 230 nm or 275 nm.
- Sample Preparation: Samples should be dissolved in a mixture of water and acetonitrile.

This method effectively separates the nonpolar **2-cyclohexylbenzoic acid** from more polar or less polar impurities. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

Conclusion

2-Cyclohexylbenzoic acid is more than a simple chemical reagent; it is a molecule with distinct and compelling characteristics rooted in fundamental principles of organic chemistry. Its synthesis, while requiring modern catalytic methods, is accessible and provides a platform for exploring sterically demanding cross-coupling reactions. The compound's unique acidity, governed by the ortho effect, offers valuable insights into structure-reactivity relationships. Most significantly, its structural similarity to known anti-inflammatory agents suggests a promising, yet underexplored, potential in drug discovery as a scaffold for PLA₂ or COX inhibitors. This guide has provided the in-depth technical framework and causal reasoning necessary for researchers, scientists, and drug development professionals to confidently and effectively utilize **2-cyclohexylbenzoic acid** in their advanced applications.

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